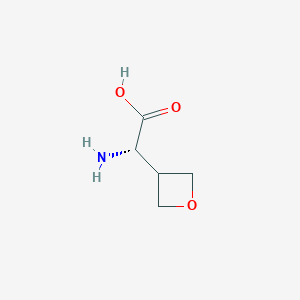

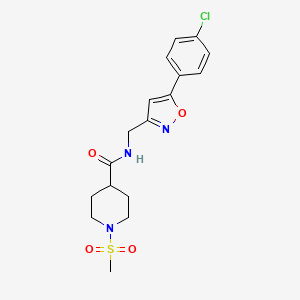

4-((3-(4-Chlorophenyl)azepan-1-yl)sulfonyl)morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 4-((3-(4-Chlorophenyl)azepan-1-yl)sulfonyl)morpholine involves multi-step organic reactions, including aminomethylation, reduction, and reaction with Grignard reagents. For example, aminomethylation of 2-(4-chlorophenyl)-1-(4-alkoxyphenyl)ethanones followed by reduction and Grignard reaction can produce compounds with similar structural motifs (Papoyan et al., 2011).

Molecular Structure Analysis

Molecular structure analysis of such compounds typically involves spectroscopic methods like NMR, IR, and mass spectrometry, which provide insights into the compound's framework and functional groups. Structural elucidation is crucial for understanding the compound's reactivity and potential biological activity.

Chemical Reactions and Properties

Chemical reactions involving morpholine derivatives can include substitutions, additions, and cyclizations, influenced by the morpholine's electronic and steric properties. The presence of a sulfonyl group adds to the compound's reactivity, enabling further functionalization.

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and boiling point, are determined by their molecular structure. For instance, the incorporation of morpholine can affect the compound's polarity and solubility in organic solvents or water, influencing its application in chemical syntheses or pharmaceutical formulations.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, are influenced by the functional groups present in the compound. The morpholine ring, being a heterocycle with a nitrogen atom, imparts basicity, while the sulfonyl group can affect the compound's reactivity towards nucleophilic substitution reactions.

科学的研究の応用

Synthesis and Chemical Properties

A study detailed the synthesis of stereodefined C-substituted morpholines, including derivatives similar to "4-((3-(4-Chlorophenyl)azepan-1-yl)sulfonyl)morpholine". This synthesis was achieved by reacting 1,2- or 1,3-amino alcohol/1,2- or 1,3-diamine with an α-phenylvinylsulfonium salt, demonstrating high levels of regio- and diastereoselectivity. The method does not require anhydrous solvent and is performed at ambient temperature, indicating a relatively accessible synthesis route for research and industrial applications (Matlock et al., 2015).

Antimicrobial Activity

Research on the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against multidrug-resistant strains of bacteria and fungi revealed that it exhibits significant activity. This compound's effect was notably pronounced when combined with amikacin against Pseudomonas aeruginosa, reducing the minimum inhibitory concentration significantly, which suggests potential applications in combating antibiotic-resistant microbial infections (Oliveira et al., 2015).

Antifungal and Anticonvulsive Properties

Another study synthesized new derivatives including 2-(4-chlorophenyl)-3-morpholin-4-yl-(4-alkoxyphenyl)alkanol hydrochlorides, displaying pronounced anticonvulsive and some peripheral n-cholinolytic activities. This highlights the compound's potential in neurological research and treatment development, although no antibacterial activity was observed in this case (Papoyan et al., 2011).

Molecular Docking and Structure Analysis

Docking studies and crystal structure analysis of derivatives showed no conjugation to the tetrazole groups, suggesting the structural versatility and potential for designing specific inhibitors targeting enzymes like cyclooxygenase-2. This structural insight is crucial for drug design and the development of new therapeutic agents (Al-Hourani et al., 2015).

作用機序

Target of action

Similar compounds have been found to exhibit antimicrobial activity .

Mode of action

It’s worth noting that similar compounds have shown good chemscore, indicating potential biological activity .

Result of action

Similar compounds have exhibited good antibacterial and antifungal activity .

特性

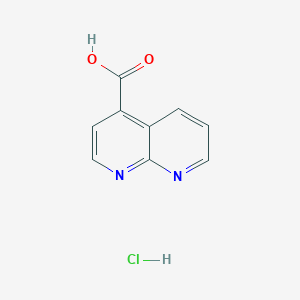

IUPAC Name |

4-[3-(4-chlorophenyl)azepan-1-yl]sulfonylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O3S/c17-16-6-4-14(5-7-16)15-3-1-2-8-19(13-15)23(20,21)18-9-11-22-12-10-18/h4-7,15H,1-3,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPJRNBJBFXKIHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)C2=CC=C(C=C2)Cl)S(=O)(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

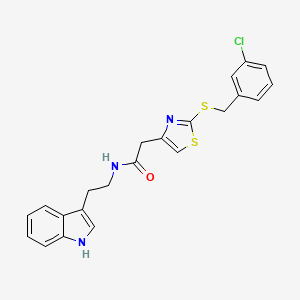

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2487233.png)

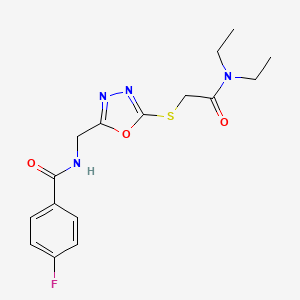

![N-benzyl-N-ethyl-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2487237.png)

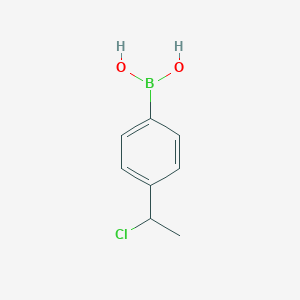

![tert-butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B2487241.png)

![N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2487249.png)

![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2487250.png)